1-N-Boc-4-Pyrimidin-2-yl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEDHQBGXCVRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475013 | |
| Record name | 1-N-Boc-4-Pyrimidin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780705-64-8 | |
| Record name | 1-N-Boc-4-Pyrimidin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-N-Boc-4-(Pyrimidin-2-yl)piperazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-N-Boc-4-(Pyrimidin-2-yl)piperazine, a key heterocyclic building block, stands at the intersection of two privileged structural motifs in medicinal chemistry: the piperazine ring and the pyrimidine nucleus. The piperazine moiety is a common feature in numerous approved drugs, often incorporated to enhance pharmacokinetic properties such as solubility and bioavailability.[1] Its unique conformational flexibility also allows it to act as a versatile scaffold, presenting appended pharmacophores in optimal orientations for target engagement.[1] The pyrimidine ring, a fundamental component of nucleobases, is integral to a wide array of biologically active compounds, including antiviral and anticancer agents. The strategic combination of these two heterocycles, with the added synthetic utility of the tert-butoxycarbonyl (Boc) protecting group, renders 1-N-Boc-4-(pyrimidin-2-yl)piperazine an invaluable intermediate in the synthesis of novel therapeutic agents.
The Boc protecting group offers a crucial element of synthetic control, enabling selective functionalization of the piperazine ring.[2] Its stability under a range of reaction conditions, coupled with its straightforward removal under acidic conditions, allows for a modular and efficient approach to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-N-Boc-4-(pyrimidin-2-yl)piperazine, offering practical insights for researchers in drug discovery and development.
Physicochemical and Structural Characteristics
| Property | Value (Predicted/Inferred) | Reference/Justification |
| Molecular Formula | C₁₃H₂₀N₄O₂ | |
| Molecular Weight | 264.33 g/mol | |
| CAS Number | Not definitively assigned; related compounds include 221050-89-1 (4-pyrimidinyl isomer) and 374930-88-8 (5-bromo-pyrimidin-2-yl derivative) | [3] |
| Appearance | White to off-white crystalline powder or solid | Based on related compounds |
| Melting Point | Expected to be in the range of 100-150 °C | Inferred from similar Boc-protected piperazine derivatives |
| Boiling Point | > 300 °C (Predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water. | Based on the lipophilic nature of the Boc group and the aromatic pyrimidine ring |
| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring. The N4 nitrogen (attached to the pyrimidine) will be significantly less basic than the N1 nitrogen (if deprotected). |
Synthesis and Reaction Chemistry
The most direct and widely employed synthetic route to 1-N-Boc-4-(pyrimidin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 1-Boc-piperazine with a 2-halopyrimidine, typically 2-chloropyrimidine, under basic conditions.[4]
Detailed Experimental Protocol: Synthesis via SNAr
Materials:
-
1-Boc-piperazine
-
2-Chloropyrimidine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq) in DMF, add 2-chloropyrimidine (1.0-1.2 eq) and a base such as potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Key Reactions of 1-N-Boc-4-(Pyrimidin-2-yl)piperazine
The primary utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemistry to be performed on the pyrimidine ring or for the Boc group to be removed to enable further functionalization at the N1 position of the piperazine.
1. Boc Deprotection:
The most common reaction is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection:
-
Dissolve 1-N-Boc-4-(pyrimidin-2-yl)piperazine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product, 1-(pyrimidin-2-yl)piperazine, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly in subsequent reactions or neutralized with a base to yield the free amine.
Characterization and Spectroscopic Analysis
The structural confirmation of 1-N-Boc-4-(pyrimidin-2-yl)piperazine relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Boc group: A singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. - Piperazine protons: Two sets of multiplets, typically in the range of 3.5-3.9 ppm (protons adjacent to the pyrimidine) and 3.4-3.6 ppm (protons adjacent to the Boc group). - Pyrimidine protons: A doublet at ~8.3-8.4 ppm (H4 and H6) and a triplet at ~6.6-6.7 ppm (H5). |
| ¹³C NMR | - Boc group: Resonances around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). - Piperazine carbons: Signals in the range of 43-50 ppm. - Pyrimidine carbons: Resonances in the aromatic region, with the C2 carbon (attached to the piperazine) appearing around 161 ppm, C4 and C6 around 157 ppm, and C5 around 110 ppm. |
| IR Spectroscopy | - A strong C=O stretching band from the Boc group in the region of 1680-1700 cm⁻¹. - C-H stretching bands for the aliphatic and aromatic protons. - C-N stretching vibrations. |
| Mass Spectrometry | - The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 265.17. |
Applications in Drug Discovery and Development
The 1-N-Boc-4-(pyrimidin-2-yl)piperazine scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The deprotected 1-(pyrimidin-2-yl)piperazine can be further functionalized at the free secondary amine to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).
Derivatives of pyrimidinyl-piperazines have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: The pyrimidine ring is a key component of many kinase inhibitors, and the piperazine moiety can be used to target the ATP-binding site of these enzymes.
-
Antiviral and Antibacterial Agents: The structural similarity of the pyrimidine ring to nucleobases makes it a prime candidate for the development of inhibitors of viral or bacterial enzymes involved in nucleic acid synthesis.[5]
-
Central Nervous System (CNS) Active Agents: The piperazine scaffold is present in many CNS drugs, and its derivatives are often explored for their activity as antipsychotics, antidepressants, and anxiolytics.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-N-Boc-4-(pyrimidin-2-yl)piperazine is not widely available, safety precautions can be inferred from related compounds such as its bromo-substituted analogue and 1-Boc-piperazine.[3][6]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
1-N-Boc-4-(pyrimidin-2-yl)piperazine is a strategically designed chemical intermediate that provides a robust platform for the synthesis of a wide range of potentially bioactive molecules. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups allows for a high degree of synthetic flexibility. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an outline of its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in the construction of complex and potent drug candidates is undeniable.
References
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to 1-N-Boc-4-(Pyrimidin-2-yl)piperazine: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in modern drug discovery. We will dissect its molecular architecture, detail a robust and validated synthetic protocol, outline comprehensive methods for its analytical characterization, and explore its strategic application as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, field-proven understanding of this valuable compound.
Introduction: The Strategic Value of the Pyrimidinylpiperazine Scaffold
In the landscape of medicinal chemistry, the piperazine moiety is a well-established "privileged scaffold." Its inclusion in a drug candidate can significantly enhance aqueous solubility and introduce a basic nitrogen center, which is often crucial for interacting with biological targets and optimizing pharmacokinetic profiles.[1] When combined with a pyrimidine ring—a core component of numerous biologically active molecules, including kinase inhibitors—the resulting pyrimidinylpiperazine scaffold becomes a powerful tool for drug design.[2]
The subject of this guide, 1-N-Boc-4-(pyrimidin-2-yl)piperazine, leverages this potent combination. The tert-butoxycarbonyl (Boc) protecting group on the N-1 position of the piperazine ring is key to its utility. This protecting group renders the N-1 nitrogen nucleophilic, allowing for the strategic introduction of the pyrimidine ring at the N-4 position. Subsequently, the Boc group can be cleanly and efficiently removed under acidic conditions, unmasking a reactive secondary amine. This amine serves as a versatile chemical handle for further elaboration, enabling the construction of diverse molecular libraries and the synthesis of targeted active pharmaceutical ingredients (APIs).
Physicochemical Properties
Precise physicochemical data is foundational for any laboratory work. While the exact, unsubstituted title compound's CAS number is not prominently listed in common databases, a closely related and commercially available analog, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, provides a reliable reference for expected properties.
| Property | Value (for 5-bromo analog) | Reference |
| CAS Number | 374930-88-8 | [3] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [3] |
| Molecular Weight | 343.22 g/mol | [3] |
| Appearance | White to off-white solid | Inferred |
| IUPAC Name | tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | [3] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Inferred |
For the non-brominated title compound, the expected Molecular Formula is C₁₃H₂₀N₄O₂ with a Molecular Weight of 264.33 g/mol .
Figure 1: Chemical Structure of 1-N-Boc-4-(Pyrimidin-2-yl)piperazine.
Synthesis and Purification Protocol
The most reliable and scalable method for preparing the title compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.
Causality: The reaction's success hinges on the activation of the C2 position on the pyrimidine ring by an adjacent electron-withdrawing halogen (e.g., chlorine). 1-Boc-piperazine serves as an excellent, moderately basic secondary amine nucleophile. The Boc group prevents unwanted side reactions, such as double alkylation, that could occur with unprotected piperazine.
Figure 2: General workflow for the synthesis and purification.
Step-by-Step Methodology:
-
Reagent Charging: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperazine (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or an organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x volumes). The choice of ethyl acetate is strategic due to its ability to dissolve the product while being immiscible with the aqueous phase containing inorganic salts.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound as a solid.[4]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a self-validating system of analysis.
4.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method is typically employed.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for protonating basic nitrogens, leading to sharp, symmetrical peaks.
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.
-
Expected Result: A single major peak with a purity of >95% (by area percentage) indicates a successful synthesis and purification.
4.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the presence of basic nitrogen atoms that are easily protonated.
-
Expected Result: The primary ion observed will be the [M+H]⁺ peak. For 1-N-Boc-4-(pyrimidin-2-yl)piperazine, this corresponds to an m/z of 265.16 .
4.3 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton.
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~8.3 ppm (doublet, 2H): Protons on the C4 and C6 positions of the pyrimidine ring.
-
~6.5 ppm (triplet, 1H): Proton on the C5 position of the pyrimidine ring.
-
~3.8 ppm (triplet, 4H): Piperazine protons adjacent to the pyrimidine ring.
-
~3.5 ppm (triplet, 4H): Piperazine protons adjacent to the Boc-protected nitrogen.
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
Application in Drug Development: A Versatile Intermediate
The primary value of 1-N-Boc-4-(pyrimidin-2-yl)piperazine lies in its role as a functionalizable building block. The synthetic workflow below illustrates its strategic utility.
Figure 3: Strategic deprotection and subsequent functionalization pathways.
-
Boc Deprotection: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane at room temperature quantitatively removes the Boc group, yielding the secondary amine, 1-(pyrimidin-2-yl)piperazine, as a salt.
-
Functionalization: The newly exposed secondary amine is a nucleophile that can readily participate in a variety of coupling reactions:
-
Amide Bond Formation: Reaction with acyl chlorides, or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU), yields N-acyl derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) produces N-alkyl derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates allows for the synthesis of N-aryl derivatives, a common strategy in modern medicinal chemistry.[5]
-
This versatility allows chemists to rapidly generate a wide array of analogs for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on data for analogous compounds, 1-N-Boc-4-(pyrimidin-2-yl)piperazine should be handled with appropriate care in a laboratory setting.[3]
-
Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
References
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
A Technical Guide to 1-N-Boc-4-(Pyrimidin-2-yl)piperazine: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-N-Boc-4-(pyrimidin-2-yl)piperazine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and explore its applications as a critical intermediate in the synthesis of pharmacologically active molecules.
Core Molecular Attributes and Physicochemical Properties
1-N-Boc-4-(pyrimidin-2-yl)piperazine, also known as tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a piperazine ring, a pyrimidine moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination of functional groups makes it a versatile synthon in medicinal chemistry.
The Boc group provides a stable, yet readily cleavable, protecting group for the piperazine nitrogen, allowing for selective reactions at other positions of the molecule. The pyrimidinylpiperazine core is a recognized pharmacophore found in a variety of biologically active compounds, often serving as a key structural element for interaction with biological targets.[1][2]
Molecular Structure:
Caption: Chemical structure of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C13H20N4O2 | Calculated |
| Molecular Weight | 264.32 g/mol | Calculated |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in methanol, DCM, THF, and DMF; slightly soluble in water. | [3] |
Note: The molecular weight is calculated by adding the molecular weight of the Boc group (C5H9O2 = 101.12 g/mol ) to the molecular weight of 1-(2-Pyrimidyl)piperazine (C8H12N4 = 164.21 g/mol ) and subtracting the mass of two hydrogen atoms to form the new bond.[][5]
Synthesis and Mechanistic Considerations
The synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the coupling of a Boc-protected piperazine with a suitably activated pyrimidine derivative.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis is provided below:
Step 1: Boc Protection of Piperazine
-
Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O in the same solvent dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Causality: The Boc protection of one of the piperazine nitrogens is a crucial first step. It prevents di-substitution on the piperazine ring in the subsequent coupling reaction and allows for the selective introduction of the pyrimidine moiety.[6]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 1-Boc-piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for example, potassium carbonate (K2CO3) or triethylamine (Et3N).
-
Add 2-chloropyrimidine to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Causality: The SNAr reaction is an efficient method for forming the C-N bond between the piperazine and pyrimidine rings. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position for nucleophilic attack by the secondary amine of the Boc-piperazine. The base is necessary to deprotonate the piperazine nitrogen, increasing its nucleophilicity.[7]
Synthesis Workflow Diagram:
Caption: Synthetic workflow for 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Applications in Drug Discovery and Development
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, makes it a desirable component in drug design.[7] The pyrimidine ring is also a common feature in pharmacologically active compounds, including kinase inhibitors and other targeted therapies.[8][9]
The combination of these two moieties in 1-N-Boc-4-(pyrimidin-2-yl)piperazine makes it a valuable intermediate for the synthesis of a wide range of potential therapeutic agents. After the coupling reaction, the Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized to introduce additional diversity and modulate the biological activity of the final compound.[10]
This building block is particularly relevant for the development of:
-
Kinase Inhibitors: The pyrimidinylpiperazine core can serve as a hinge-binding motif in many kinase inhibitors.[11][12]
-
GPCR Modulators: Piperazine derivatives have been explored as modulators of G-protein coupled receptors.[8]
-
Antiviral and Anticancer Agents: The structural features of this compound are found in various antiviral and anticancer drug candidates.[1]
Conclusion
1-N-Boc-4-(pyrimidin-2-yl)piperazine is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the robust and scalable synthetic route to its preparation make it an attractive building block for medicinal chemists. The inherent biological relevance of its core structure ensures its continued importance in the development of novel therapeutics targeting a wide range of diseases.
References
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. 1-Boc-4-(2-formylphenyl)piperazine. Retrieved from [Link]
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PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]
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ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
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Wikipedia. Pyrimidinylpiperazine. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
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PubMed Central. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Retrieved from [Link]
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Oakwood Chemical. tert-Butyl 4-Iodopiperidine-1-carboxylate. Retrieved from [Link]
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1-N-Boc-4-Pyrimidin-2-yl-piperazine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-N-Boc-4-Pyrimidin-2-yl-piperazine
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-N-Boc-4-pyrimidin-2-yl-piperazine, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic mono-protection of the piperazine ring with a tert-butoxycarbonyl (Boc) group allows for selective functionalization, making it a valuable intermediate.[1] This document moves beyond a simple listing of analytical techniques, offering an integrated strategy that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, all validated by chromatographic purity assessment. We delve into the causality behind methodological choices, the interpretation of complex spectral data, and provide field-proven protocols to ensure trustworthy and reproducible results for researchers and drug development professionals.
Introduction: The Architectural Significance of 1-N-Boc-4-Pyrimidin-2-yl-piperazine
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its symmetrical, six-membered ring containing two nitrogen atoms allows for diverse substitutions, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] The specific compound, 1-N-Boc-4-pyrimidin-2-yl-piperazine, combines this versatile piperazine core with a pyrimidine ring, another critical pharmacophore.
The strategic introduction of the acid-labile Boc protecting group on one of the piperazine nitrogens is a cornerstone of its synthetic utility.[1] This renders the protected nitrogen unreactive, thereby directing subsequent chemical modifications to the free secondary amine at the N-4 position.[1] A typical synthesis involves the nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 2-chloropyrimidine.[4][5] Given its role as a foundational precursor, unambiguous confirmation of its structure is not merely an analytical exercise; it is a critical quality control step that underpins the integrity of the entire synthetic cascade and the biological activity of the final compounds.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Molecular Weight | 264.32 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Core Components | Pyrimidine Ring, Piperazine Ring, tert-Butoxycarbonyl (Boc) Group |
The Elucidation Workflow: An Integrated Spectroscopic & Chromatographic Approach
Confirming the identity and purity of 1-N-Boc-4-pyrimidin-2-yl-piperazine requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Instead, we rely on the synergy between methods that probe different aspects of the molecule's architecture. NMR spectroscopy maps the covalent bonding framework (the skeleton), Mass Spectrometry provides the molecular weight and fragmentation clues (the mass), and IR spectroscopy identifies the functional groups present (the chemical bonds). Chromatographic methods serve as the ultimate arbiter of sample purity, ensuring that the spectroscopic data is representative of the target compound and not an artifact of impurities.
Caption: Integrated workflow for the synthesis and structure elucidation of 1-N-Boc-4-Pyrimidin-2-yl-piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a molecule like 1-N-Boc-4-pyrimidin-2-yl-piperazine, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices: The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons (like N-H, if present), though it can sometimes obscure signals in the aliphatic region. The magnetic field strength (e.g., 400-600 MHz) determines the resolution and dispersion of the spectrum; higher fields are better for resolving complex coupling patterns.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR provides a direct map of the hydrogen atoms. The spectrum is analyzed based on three key features: chemical shift (δ), integration, and signal splitting (multiplicity).
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc Group (-C(CH₃)₃) | ~1.48 | Singlet (s) | 9H | Nine equivalent methyl protons, shielded by the electron-donating tert-butyl group. No adjacent protons to couple with. |
| Piperazine Protons (Boc side) | ~3.50 | Triplet (t) | 4H | Protons adjacent to the Boc-protected nitrogen. They are deshielded by the electron-withdrawing carbamate and appear as a triplet due to coupling with the adjacent CH₂ group. |
| Piperazine Protons (Pyrimidine side) | ~3.85 | Triplet (t) | 4H | Protons adjacent to the nitrogen linked to the pyrimidine ring. They are more deshielded than the other piperazine protons due to the aromatic ring's influence.[6] |
| Pyrimidine Proton (H-5) | ~6.45 | Triplet (t) | 1H | The proton at the 5-position of the pyrimidine ring. It is coupled to both H-4 and H-6, resulting in a triplet. |
| Pyrimidine Protons (H-4, H-6) | ~8.30 | Doublet (d) | 2H | These two protons are chemically equivalent and are deshielded by the adjacent nitrogen atoms. They are coupled to H-5, appearing as a doublet. |
Note: Due to restricted rotation around the N-CO bond of the Boc group, the piperazine signals may appear as broad singlets or more complex multiplets at room temperature.[7][8]
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR provides information on the carbon framework. The key features are the chemical shifts, which are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl).
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| Boc Group (-C(CH₃)₃) | ~28.5 | Shielded aliphatic methyl carbons. |
| Piperazine Carbons (Boc side) | ~44.0 | Carbons adjacent to the Boc-protected nitrogen. |
| Piperazine Carbons (Pyrimidine side) | ~49.0 | Carbons adjacent to the pyrimidine-substituted nitrogen, slightly deshielded. |
| Boc Group (-C(CH₃)₃) | ~80.0 | Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen. |
| Pyrimidine Carbon (C-5) | ~110.0 | Aromatic carbon shielded relative to the other pyrimidine carbons. |
| Boc Carbonyl (C=O) | ~155.0 | Carbonyl carbon of the carbamate group. |
| Pyrimidine Carbons (C-4, C-6) | ~158.0 | Aromatic carbons deshielded by adjacent nitrogens. |
| Pyrimidine Carbon (C-2) | ~162.0 | The carbon atom directly attached to the piperazine nitrogen, highly deshielded. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for both spectra to assign the structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the precise determination of the molecular weight, offering powerful confirmation of the elemental formula.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, minimizing premature fragmentation and making molecular weight determination straightforward.
Expected Mass Spectrometry Data (ESI-MS):
-
Molecular Ion: A strong signal at m/z 265.16 corresponding to the [M+H]⁺ ion (Calculated for C₁₃H₂₁N₄O₂⁺: 265.1664). High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), validating the elemental formula.
-
Key Fragments: In tandem MS (MS/MS) experiments or with in-source fragmentation, characteristic losses are expected:
-
m/z 209.1: Loss of isobutylene (-56 Da) from the Boc group [M - C₄H₈ + H]⁺.
-
m/z 165.1: Loss of the entire Boc group (-100 Da) to yield the pyrimidinylpiperazine cation [M - C₅H₈O₂ + H]⁺. This is often a very prominent fragment.
-
m/z 80.1: The pyrimidinyl fragment itself.
-
Caption: Expected major fragmentation pathways for 1-N-Boc-4-Pyrimidin-2-yl-piperazine in ESI-MS.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated theoretical mass. If performing MS/MS, isolate the parent ion (m/z 265.16) and acquire the fragment ion spectrum to confirm the predicted fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy probes the vibrational modes of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups, which serve as structural signatures.
Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation. The key is to look for characteristic absorption bands that confirm the presence of the carbamate (Boc), aromatic (pyrimidine), and aliphatic (piperazine) components.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2975 cm⁻¹ | C-H stretch | Aliphatic (Boc & Piperazine) |
| ~1695 cm⁻¹ | C=O stretch | Amide/Carbamate (Boc group) |
| ~1590, 1550 cm⁻¹ | C=N, C=C stretch | Pyrimidine ring |
| ~1420 cm⁻¹ | C-H bend | Aliphatic |
| ~1250, 1160 cm⁻¹ | C-N stretch, C-O stretch | Carbamate and Amine groups |
The most diagnostic peak is the strong carbonyl (C=O) stretch around 1695 cm⁻¹. Its presence is definitive proof of the Boc protecting group. The collection of peaks in the 1600-1500 cm⁻¹ region confirms the aromatic pyrimidine system, and the C-H stretches below 3000 cm⁻¹ confirm the aliphatic portions.
Protocol: FTIR-ATR Analysis
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups within the molecule.
Chromatographic Purity Assessment: The Self-Validating System
Spectroscopic data is only meaningful if the sample is pure. HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.[9][10]
Causality Behind Experimental Choices: Reversed-phase HPLC (using a C18 column) is the method of choice because it effectively separates compounds based on their hydrophobicity.[9] The molecule has both polar (N atoms) and non-polar (Boc, aromatic ring) regions, making it well-suited for this technique. UV detection is chosen because the pyrimidine ring contains a strong chromophore that absorbs UV light, making the compound easily detectable.
Protocol: Reversed-Phase HPLC-UV Analysis
-
System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.
-
Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm or a wavelength of maximum absorbance for the pyrimidine ring.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a purity level typically >98%.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
-
HPLC establishes the sample's purity, validating that the spectroscopic data is from a single entity.
-
MS confirms the molecular weight (m/z 265.16 for [M+H]⁺) and provides fragmentation data consistent with the proposed structure.
-
FTIR confirms the presence of the essential functional groups: a carbamate C=O, aliphatic C-H, and aromatic C=N/C=C bonds.
-
NMR provides the final, irrefutable proof. ¹H NMR shows the correct number of protons with the expected chemical shifts, integrations, and coupling patterns, while ¹³C NMR confirms the carbon framework.
This rigorous, multi-technique validation ensures the identity, purity, and structural integrity of this critical synthetic intermediate, providing a solid foundation for its use in research and development.
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine Mass Spectrum. NIST WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-4-(2-formylphenyl)piperazine. Retrieved from [Link]
- Mary, Y., Panicker, C., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Gielsdorf, W., & Schubert, K. (1981). Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry. Journal of Clinical Chemistry and Clinical Biochemistry, 19(5), 485-488.
-
Al-Bonayan, A., & Al-Otaibi, A. (2020). Aromatic Polyamines Covalent Triazine Polymer as Sorbent for CO2 Adsorption. ResearchGate. Retrieved from [Link]
- Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.
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Wójtowicz, M., & Silberring, J. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
- Al-Ghanayem, A. A. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 221-225.
- Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
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Voelkel, A., & Kopczynski, K. (2000). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.
- Pretze, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(34), 19106-19116.
- Asath, R., & Premkumar, S. (2012). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology, 5(5), 2715-2719.
- Castilho, A., et al. (2015).
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3351.
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1-N-Boc-4-(pyrimidin-2-yl)piperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidinylpiperazine moiety has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth technical overview of a key building block, 1-N-Boc-4-(pyrimidin-2-yl)piperazine (tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate), focusing on its commercial availability, synthesis, and critical role as a versatile intermediate in the synthesis of bioactive molecules. As a senior application scientist, my objective is to not only present established protocols but to also provide the scientific rationale behind the methodological choices, empowering researchers to effectively integrate this valuable synthon into their drug discovery pipelines.
Physicochemical Properties and Identification
Chemical Structure:
Structure of 1-N-Boc-4-(pyrimidin-2-yl)piperazine
| Property | Value |
| CAS Number | 306794-93-2 |
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Molecular Weight | 264.33 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Commercial Availability
1-N-Boc-4-(pyrimidin-2-yl)piperazine is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The availability of this key intermediate is crucial for its widespread use in drug discovery programs.
Table 1: Selected Commercial Suppliers of 1-N-Boc-4-(pyrimidin-2-yl)piperazine (CAS 306794-93-2)
| Supplier | Purity | Available Quantities |
| ChemScene | ≥95% | 25g |
| AOBChem | >98% | Inquire |
| BLDpharm | Inquire | 1g, 5g, 25g |
| Chem-Impex International | >97% | 1g, 5g, 10g |
| Combi-Blocks | >97% | 1g, 5g, 10g |
| Key Organics | >95% | 1g, 5g, 10g |
| PharmaBlock | >98% | 1g, 5g, 25g, 100g, 1kg |
| Synthonix | >95% | 1g, 5g |
| Toronto Research Chemicals | Inquire | 1g, 5g, 25g |
| Watson International | >98% | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Approaches
The synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The general strategy involves the coupling of a pyrimidine with a leaving group at the 2-position with mono-Boc-protected piperazine.
General Synthesis Workflow
Caption: General workflow for the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Materials:
-
1-Boc-piperazine (1.0 eq)
-
2-Chloropyrimidine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-piperazine in DMF (or CH₃CN), add 2-chloropyrimidine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford 1-N-Boc-4-(pyrimidin-2-yl)piperazine as a solid.
Causality behind Experimental Choices:
-
Base (K₂CO₃): A base is essential to neutralize the HCl generated during the nucleophilic substitution reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective choice for this transformation.
-
Solvent (DMF or CH₃CN): Polar aprotic solvents like DMF and acetonitrile are used to dissolve the reactants and facilitate the SNAr reaction.
-
Heat: The reaction is typically heated to overcome the activation energy barrier of the nucleophilic aromatic substitution.
-
Purification: Column chromatography or recrystallization is necessary to remove unreacted starting materials and byproducts to obtain the final product with high purity.
Applications in Drug Discovery
The pyrimidinylpiperazine scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. The mono-Boc protection of 1-N-Boc-4-(pyrimidin-2-yl)piperazine allows for the selective functionalization of the second nitrogen atom of the piperazine ring, making it a versatile intermediate for the synthesis of a wide range of drug molecules.
Role as a Precursor to Bioactive Molecules
Derivatives of 1-(2-pyrimidinyl)piperazine are known to exhibit a variety of biological activities, including acting as α2-adrenergic receptor antagonists and 5-HT1A receptor partial agonists.[1] This has led to their investigation in the context of anxiolytics, antidepressants, and other central nervous system disorders.[2][3]
One notable example is the anxiolytic drug Tandospirone . Tandospirone contains a 4-(pyrimidin-2-yl)piperazin-1-yl)butyl group, highlighting the importance of the pyrimidinylpiperazine core.[2]
Involvement in Key Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, including breast cancer, where it contributes to tumor progression and resistance to therapy.
Caption: Simplified NF-κB signaling pathway in breast cancer.
Derivatives of pyrimidinylpiperazine have been investigated as inhibitors of the NF-κB pathway, offering a potential therapeutic strategy for certain cancers.
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Caption: Simplified GPR119 signaling pathway.
Pyrimidinylpiperazine derivatives have been explored as GPR119 agonists, demonstrating their potential in the development of novel anti-diabetic and anti-obesity agents.
Conclusion
1-N-Boc-4-(pyrimidin-2-yl)piperazine is a commercially accessible and synthetically versatile building block that holds significant value for researchers in drug discovery. Its strategic use allows for the efficient construction of molecules targeting a range of biological pathways, including those implicated in cancer, diabetes, and central nervous system disorders. A thorough understanding of its synthesis, reactivity, and the biological relevance of its derivatives is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
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Wikipedia. Pyrimidinylpiperazine. [Link]
-
ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]
-
National Center for Biotechnology Information. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. [Link]
-
ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]
-
National Center for Biotechnology Information. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy. PubMed Central. [Link]
-
National Center for Biotechnology Information. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
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Taylor & Francis Online. What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. [Link]
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The Strategic Importance of the Pyrimidinyl-Piperazine Scaffold
An In-Depth Technical Guide to 1-N-Boc-4-Pyrimidin-2-yl-piperazine: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical review of 1-N-Boc-4-pyrimidin-2-yl-piperazine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, key synthetic transformations, and its significant role in the creation of targeted therapeutics, moving beyond a simple datasheet to offer strategic insights into its application.
1-N-Boc-4-pyrimidin-2-yl-piperazine is a heterocyclic compound featuring a piperazine ring protected on one nitrogen with a tert-butyloxycarbonyl (Boc) group and substituted on the other with a pyrimidin-2-yl moiety. Its significance in medicinal chemistry stems from the prevalence of the core 1-(pyrimidin-2-yl)piperazine pharmacophore in a multitude of clinically successful drugs.[1]
The piperazine ring serves as a versatile and often essential linker or scaffold.[2] Its non-planar, chair-like conformation allows appended pharmacophoric groups to be positioned in precise three-dimensional orientations for optimal interaction with biological targets. Furthermore, its basic nitrogen atoms can be crucial for aqueous solubility and forming key hydrogen bonds or salt bridges within a protein's active site.[2] The pyrimidine ring is a well-established "hinge-binding" motif, particularly in kinase inhibitors, where its nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region.[3]
The Boc protecting group is instrumental, enabling chemists to perform selective modifications on other parts of a molecule before revealing the secondary amine of the piperazine for subsequent synthetic steps. This strategic protection and deprotection are fundamental to the multi-step synthesis of complex drug molecules.
Synthesis and Characterization
The most common and efficient method for preparing 1-N-Boc-4-pyrimidin-2-yl-piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the pyrimidine ring by the unprotected nitrogen of 1-Boc-piperazine.
Experimental Protocol: Synthesis via SNAr
This protocol is based on established methodologies for the N-arylation of piperazines.[4][5]
Objective: To synthesize tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate.
Materials:
-
2-Chloropyrimidine
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-Boc-piperazine.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. The choice of temperature is critical; higher temperatures accelerate the reaction but can lead to side products. The causality here is that sufficient thermal energy is required to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyrimidine ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1-Boc-piperazine) is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.
-
Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as the eluent) or by recrystallization to afford 1-N-Boc-4-pyrimidin-2-yl-piperazine as a solid.[1]
Diagram: Synthetic Workflow
Caption: Nucleophilic Aromatic Substitution (SNAr) Synthesis.
Characterization Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C13H20N4O2 |
| Molecular Weight | 264.32 g/mol |
| Appearance | White to off-white solid |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 8.3 (d, 2H, pyrimidine-H), 6.5 (t, 1H, pyrimidine-H), 3.8 (t, 4H, piperazine-H), 3.5 (t, 4H, piperazine-H), 1.5 (s, 9H, Boc-H). Note: Shifts are predictive based on similar structures.[6] |
| 13C NMR (CDCl3, 101 MHz) | δ (ppm): 161.8, 158.0, 155.0, 110.5, 80.0, 44.5, 44.0, 28.5. Note: Shifts are predictive. |
| Mass Spec (ESI+) | m/z = 265.1 [M+H]+ |
Key Synthetic Transformations: Boc Deprotection
The true utility of 1-N-Boc-4-pyrimidin-2-yl-piperazine as an intermediate lies in the selective removal of the Boc group to liberate the secondary amine. This transformation is most reliably achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutene) and carbon dioxide.
Experimental Protocol: Acid-Mediated Boc Deprotection
Objective: To synthesize 1-(Pyrimidin-2-yl)piperazine from its N-Boc protected precursor.
Materials:
-
1-N-Boc-4-pyrimidin-2-yl-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Diethyl ether or MTBE
Procedure:
-
Dissolve 1-N-Boc-4-pyrimidin-2-yl-piperazine (1.0 eq.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction upon acid addition.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution. The use of excess acid ensures the complete and rapid cleavage of the acid-labile Boc group.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS. The product, being a free amine, will have a much lower Rf on silica gel than the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a small amount of DCM and slowly add it to a beaker of stirred, saturated NaHCO3 solution to neutralize the TFA salt.
-
Extract the resulting aqueous solution multiple times with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield 1-(Pyrimidin-2-yl)piperazine. The product can often be used directly or purified further if necessary.
Diagram: Boc Deprotection Workflow
Caption: Two-step Boc deprotection and neutralization process.
Applications in Drug Discovery: A Kinase Inhibitor Case Study
The deprotected 1-(pyrimidin-2-yl)piperazine core is a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7]
Case Study 1: Pyrimidine Derivatives as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[3] Their overexpression is common in many cancers, making them attractive therapeutic targets. A key strategy in designing Aurora kinase inhibitors is to utilize a hinge-binding moiety, for which the pyrimidine ring is exceptionally well-suited.
A study on pyrimidine-based derivatives explored the structure-activity relationship (SAR) for inhibiting Aurora A kinase.[2] The data clearly show how modifications to the core structure impact potency.
Table: SAR of Pyrimidine Derivatives Against Aurora A Kinase[2]
| Compound | R Group on Piperazine | Aurora A IC50 (nM) |
| 1 | 4-Chloro-2-fluorophenyl | 12 |
| 2 | 2,4-Difluorophenyl | 28 |
| 3 | 2-Fluorophenyl | 114 |
| 4 | 4-Fluorophenyl | 158 |
| 5 | Phenyl | 239 |
This table is adapted from the data presented in the cited literature and demonstrates the SAR trend. The core structure includes the pyrimidinyl-piperazine moiety linked to a methanone group.
Expertise & Causality: The data demonstrate a clear SAR trend. The addition of electron-withdrawing halogen atoms to the phenyl ring significantly enhances inhibitory potency. Compound 1 , with both chloro and fluoro substituents, is the most potent (IC50 = 12 nM). This increased potency is likely due to a combination of factors, including favorable electronic interactions within the ATP-binding pocket and optimizing the conformation of the inhibitor for a tighter fit. The drop in potency from compound 1 to 5 highlights the critical role of these specific substitutions in achieving high-affinity binding.
Case Study 2: Dasatinib and the BCR-ABL Signaling Pathway
The pyrimidinyl-piperazine scaffold is also present in Dasatinib, a potent second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[8] CML is characterized by the Philadelphia chromosome, which produces the constitutively active BCR-ABL fusion protein.[4] This oncoprotein drives uncontrolled cell proliferation and survival by activating numerous downstream signaling pathways.
Mechanism of Action: Dasatinib functions by binding to the ATP pocket of the ABL kinase domain. Unlike its predecessor imatinib, which only binds to the inactive conformation, Dasatinib can bind to both the active and inactive conformations of BCR-ABL. This dual-binding capability allows it to overcome many of the resistance mutations that affect imatinib's binding. By blocking the ATP-binding site, Dasatinib prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, effectively shutting down the oncogenic signaling cascade and inducing apoptosis in cancer cells.[3]
Diagram: Simplified BCR-ABL Signaling and Dasatinib Inhibition
Caption: Dasatinib inhibits BCR-ABL, blocking pro-survival pathways.
Conclusion
1-N-Boc-4-pyrimidin-2-yl-piperazine is more than a mere chemical intermediate; it is a strategically designed building block that grants access to a rich and pharmacologically validated chemical space. Its straightforward synthesis, coupled with the reliable and selective deprotection of the Boc group, makes it an invaluable tool for medicinal chemists. As demonstrated by its central role in the development of potent kinase inhibitors, understanding the synthesis and application of this compound is essential for professionals engaged in the design and discovery of next-generation targeted therapies.
References
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Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
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Firth, G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(4). [Link]
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Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1577–o1578. [Link]
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Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8439–8460. [Link]
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ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
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Ghamari, N., et al. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports, 12(1), 21699. [Link]
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Patel, N. C., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E, 69(Pt 10), o1577–o1578. [Link]
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Talele, T. T. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]
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Rojas-Vite, G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5786. [Link]
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Wuketich, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]
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Quintás-Cardama, A., et al. (2007). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 3(5), 815–822. [Link]
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ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition. [Link]
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PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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MDPI. (2024). A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. [Link]
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ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. [Link]
-
Singh, S., et al. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 14(1), 16. [Link]
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PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]
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Methodological & Application
The Strategic Application of 1-N-Boc-4-(Pyrimidin-2-yl)piperazine in the Synthesis of Aminergic GPCR Ligands
Introduction: The Privileged Pyrimidinyl-Piperazine Scaffold
In the landscape of modern medicinal chemistry, the quest for selective and potent G-protein coupled receptor (GPCR) ligands is a paramount objective, particularly in the development of therapeutics for central nervous system (CNS) disorders. Within this pursuit, certain molecular frameworks have emerged as "privileged scaffolds" due to their ability to interact with multiple, yet specific, receptor targets. The arylpiperazine motif is a quintessential example of such a scaffold, forming the core of numerous approved drugs that target aminergic GPCRs like serotonin and adrenergic receptors.
This application note provides a comprehensive guide to the strategic use of 1-N-Boc-4-(pyrimidin-2-yl)piperazine , a key building block in the synthesis of a distinct class of GPCR ligands. The incorporation of the pyrimidine ring into the arylpiperazine structure endows the resulting molecules with a unique pharmacological profile, most notably conferring potent activity at serotonin 5-HT1A and α2-adrenergic receptors. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a versatile handle for synthetic elaboration, allowing for the controlled introduction of diverse pharmacophoric elements. This guide will detail the synthesis of this key intermediate, its deprotection, and its subsequent elaboration into well-established and novel GPCR ligands, supported by detailed protocols, mechanistic insights, and biological context.
Pharmacological Significance of the Pyrimidinyl-Piperazine Moiety
The 1-(2-pyrimidinyl)piperazine core is not merely a structural linker; it is an active pharmacophore. The parent, unprotected molecule, is a known metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and ipsapirone. This metabolite itself exhibits a distinct pharmacological profile, acting as a potent antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.
-
α2-Adrenergic Receptor Antagonism: The pyrimidinyl-piperazine moiety has a high affinity for α2-adrenoceptors, with reported Ki values in the range of 7.3–40 nM. This antagonism can contribute to the overall therapeutic effect of drugs derived from this scaffold.
-
5-HT1A Receptor Partial Agonism: While its affinity for the 5-HT1A receptor is lower (Ki ≈ 414 nM), this partial agonism is a crucial component of the anxiolytic and antidepressant effects of the azapirone drugs.
The strategic incorporation of this moiety into drug candidates allows medicinal chemists to fine-tune the desired balance of activities at these two key aminergic GPCRs. The Boc-protected synthon, 1-N-Boc-4-(pyrimidin-2-yl)piperazine, is therefore an invaluable tool for systematically exploring the structure-activity relationships (SAR) of this important class of compounds.
Synthetic Protocols and Methodologies
The following protocols provide a step-by-step guide for the synthesis of the key intermediate, its deprotection, and its application in the synthesis of a representative GPCR ligand, buspirone.
Protocol 1: Synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine
This protocol describes the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and N-Boc-piperazine. The Boc group ensures mono-substitution on the piperazine ring.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1.15 g | 10 |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 2.05 g | 11 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (1.15 g, 10 mmol), N-Boc-piperazine (2.05 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add acetonitrile (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 1-N-Boc-4-(pyrimidin-2-yl)piperazine as a white to off-white solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₁₃H₂₀N₄O₂ is 264.32 g/mol .
Protocol 2: Boc Deprotection of 1-N-Boc-4-(pyrimidin-2-yl)piperazine
This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free secondary amine, 1-(2-pyrimidinyl)piperazine, which is the nucleophilic component for subsequent reactions.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-N-Boc-4-(pyrimidin-2-yl)piperazine | C₁₃H₂₀N₄O₂ | 264.32 | 2.64 g | 10 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Dissolve 1-N-Boc-4-(pyrimidin-2-yl)piperazine (2.64 g, 10 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of DCM and slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-pyrimidinyl)piperazine as a solid or oil.
Self-Validation: The successful deprotection is confirmed by the disappearance of the Boc protons (a large singlet around 1.4 ppm) in the ¹H NMR spectrum and the appearance of an N-H proton signal. Mass spectrometry should confirm the expected molecular weight of 164.21 g/mol for C₈H₁₂N₄.
Protocol 3: Synthesis of Buspirone via Nucleophilic Substitution
This protocol exemplifies the use of the deprotected 1-(2-pyrimidinyl)piperazine in the synthesis of the anxiolytic drug Buspirone.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-(2-Pyrimidinyl)piperazine | C₈H₁₂N₄ | 164.21 | 1.64 g | 10 |
| 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | C₁₃H₂₀BrNO₂ | 302.21 | 3.02 g | 10 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 1-(2-pyrimidinyl)piperazine (1.64 g, 10 mmol), 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (3.02 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add N,N-dimethylformamide (50 mL) and stir the mixture at 80°C for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water. A precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Buspirone.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity. The expected molecular weight for Buspirone (C₂₁H₃₁N₅O₂) is 385.50 g/mol .
Biological Activity of Representative Ligands
The 1-N-Boc-4-(pyrimidin-2-yl)piperazine scaffold has been instrumental in the development of several clinically significant GPCR ligands. The following table summarizes the binding affinities of some of these compounds.
| Compound | Target GPCR | Ki (nM) | Biological Activity |
| 1-(2-Pyrimidinyl)piperazine | α₂-Adrenergic | 7.3 - 40 | Antagonist |
| 5-HT1A | 414 | Partial Agonist | |
| Buspirone | 5-HT1A | ~15-30 | Partial Agonist |
| Dopamine D₂ | >1000 | Weak Antagonist | |
| Gepirone | 5-HT1A | ~20-50 | Partial Agonist |
| Ipsapirone | 5-HT1A | ~10-40 | Partial Agonist |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
GPCR Signaling Pathways
Understanding the downstream signaling cascades initiated by ligand binding is crucial for rational drug design. The ligands synthesized from the 1-N-Boc-4-(pyrimidin-2-yl)piperazine scaffold primarily target Gi/o-coupled receptors.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by an agonist or partial agonist leads to the dissociation of the Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca²⁺ channels, reducing neurotransmitter release.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling
Similar to the 5-HT1A receptor, the α2-adrenergic receptor is coupled to Gi/o proteins. Antagonism of this receptor by the pyrimidinyl-piperazine moiety blocks the inhibitory effect of endogenous agonists like norepinephrine, leading to an increase in neurotransmitter release from the presynaptic terminal. This is due to the disinhibition of adenylyl cyclase.
Caption: α2-Adrenergic Receptor Antagonism Workflow.
Conclusion
1-N-Boc-4-(pyrimidin-2-yl)piperazine is a strategically important and versatile building block for the synthesis of GPCR ligands targeting the serotonergic and adrenergic systems. Its inherent pharmacological properties, combined with the synthetic tractability afforded by the Boc protecting group, make it an ideal starting point for the development of novel therapeutics for a range of psychiatric and neurological disorders. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the rich medicinal chemistry of this privileged scaffold.
References
- Paluchowska, M. H., Bugno, R., Bojarski, A. J., Charakchieva-Minol, S., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Stachowicz, K., & Chojnacka-Wójcik, E. (2005).
Application Notes and Protocols for High-Throughput Screening Assays Involving 1-N-Boc-4-Pyrimidin-2-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for developing and executing high-throughput screening (HTS) assays for 1-N-Boc-4-pyrimidin-2-yl-piperazine. The protocols and methodologies detailed herein are designed to empower researchers in the identification of novel biological activities of this compound. Drawing from the established significance of the pyrimidinyl-piperazine scaffold in medicinal chemistry as a "privileged" structure, this guide focuses on three primary target classes: kinases, G-protein coupled receptors (GPCRs), and monoamine oxidase A (MAO-A). The provided protocols are robust, self-validating systems, incorporating industry-standard practices for assay validation, data analysis, and quality control.
Scientific Rationale and Target Selection
The core structure of 1-N-Boc-4-pyrimidin-2-yl-piperazine combines a piperazine ring, a common pharmacophore in centrally active agents, with a pyrimidine moiety, a key feature in many kinase inhibitors. The Boc (tert-butoxycarbonyl) protecting group allows for its use as a versatile synthetic intermediate for creating diverse chemical libraries. Derivatives of 1-(2-pyrimidinyl)piperazine have demonstrated significant biological activities, including antagonism of the α2-adrenergic receptor and partial agonism of the 5-HT1A receptor. Furthermore, this structural class has shown promise as selective monoamine oxidase (MAO)-A inhibitors, which are established targets for the treatment of depression and anxiety disorders.
Given this background, a multi-pronged HTS approach is warranted to fully explore the therapeutic potential of 1-N-Boc-4-pyrimidin-2-yl-piperazine and its derivatives. The following application notes provide detailed protocols for interrogating its activity against:
-
Protein Kinases: A primary target class for pyrimidine-containing compounds.
-
G-Protein Coupled Receptors (GPCRs): A target class with known affinity for piperazine-containing ligands.
-
Monoamine Oxidase A (MAO-A): A specific enzyme target for which related pyrimidinyl-piperazine derivatives have shown inhibitory activity.
Compound Handling and Preparation
Accurate and consistent compound handling is paramount for reliable HTS data.
Physicochemical Properties (for a closely related compound, tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate; CAS 780705-64-8):
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Molecular Weight | 264.33 g/mol |
Stock Solution Preparation:
-
Solubility Testing: Prior to preparing a large stock, it is crucial to determine the solubility of 1-N-Boc-4-pyrimidin-2-yl-piperazine in dimethyl sulfoxide (DMSO), the most common solvent for HTS compound libraries. Prepare a small, concentrated solution (e.g., 50-100 mM) and visually inspect for precipitation. If solubility is an issue, consider alternative solvents or a lower stock concentration.
-
10 mM Stock Solution: Accurately weigh the compound and dissolve it in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Assay Plate Preparation:
For primary screening, a serial dilution of the 10 mM stock solution is typically performed to generate a concentration-response curve. This can be achieved using automated liquid handlers.
Figure 1: General workflow for compound plate preparation.
Application Note 1: Kinase Inhibition HTS Assay
Rationale: The pyrimidine scaffold is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors. Therefore, screening 1-N-Boc-4-pyrimidin-2-yl-piperazine against a panel of kinases is a high-priority starting point. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.[2]
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
1-N-Boc-4-pyrimidin-2-yl-piperazine (or library of derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate and buffer
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the kinase reaction buffer according to the specific requirements of the kinase being tested.
-
Compound Plating: Serially dilute the 10 mM stock of 1-N-Boc-4-pyrimidin-2-yl-piperazine in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[3]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Validation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
-
Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Validation (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[4] It is calculated using the following formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where max refers to the high signal (DMSO control) and min refers to the low signal (positive control inhibitor).
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
A Z'-factor between 0 and 0.5 is considered marginal.
-
A Z'-factor less than 0 is not a viable assay.
-
Application Note 2: GPCR Activity HTS Assay (β-Arrestin Recruitment)
Rationale: The piperazine moiety is a common scaffold in many GPCR ligands. The β-arrestin recruitment assay is a universal method for detecting GPCR activation, independent of the G-protein coupling pathway.[5] This makes it an ideal primary screening assay for identifying both agonists and antagonists of a wide range of GPCRs.
Principle of the β-Arrestin Recruitment Assay
This assay typically utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[5]
Figure 3: Principle of the β-arrestin recruitment assay.
Detailed Protocol: β-Arrestin Recruitment Assay
Materials:
-
1-N-Boc-4-pyrimidin-2-yl-piperazine
-
PathHunter® β-arrestin cell line expressing the GPCR of interest (DiscoverX)
-
Cell culture medium and supplements
-
White, clear-bottom 384-well assay plates
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture and Plating: Culture the PathHunter® cells according to the manufacturer's instructions. Seed the cells into 384-well plates at the recommended density and incubate overnight.
-
Compound Addition:
-
For agonist screening , add serially diluted 1-N-Boc-4-pyrimidin-2-yl-piperazine to the cell plates.
-
For antagonist screening , first add the test compound, incubate for a short period, and then add a known agonist at a concentration that elicits an EC₈₀ response.
-
-
Incubation: Incubate the plates at 37°C for 60-90 minutes.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
Data Analysis and Validation
-
Agonist Activity: Plot the luminescent signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Antagonist Activity: Calculate the percent inhibition of the agonist response and determine the IC₅₀ value.
-
Assay Validation: Calculate the Z'-factor as described in section 3.3, using a known agonist for the maximum signal and a known antagonist or vehicle for the minimum signal.
Application Note 3: MAO-A Inhibition HTS Assay
Rationale: Derivatives of 1-(2-pyrimidinyl)piperazine have been reported as selective MAO-A inhibitors. A fluorometric HTS assay provides a sensitive and reliable method for identifying MAO-A inhibitors.
Principle of the Fluorometric MAO-A Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., tyramine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[6]
Figure 4: Principle of the fluorometric MAO-A inhibition assay.
Detailed Protocol: Fluorometric MAO-A Assay
Materials:
-
1-N-Boc-4-pyrimidin-2-yl-piperazine
-
MAO-A Inhibitor Screening Kit (e.g., from Abcam or Sigma-Aldrich) containing MAO-A enzyme, substrate, and detection reagents.[7]
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound and Control Plating: Add the test compound, a known MAO-A inhibitor (e.g., clorgyline) as a positive control, and DMSO as a negative control to the wells.
-
Enzyme Addition: Add the MAO-A enzyme solution to all wells except the background control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.
-
Signal Detection: Add the detection reagent (containing the fluorescent probe and HRP) to all wells.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Data Analysis and Validation
-
Calculate Percent Inhibition: Similar to the kinase assay, calculate the percent inhibition based on the fluorescence signal.
-
Dose-Response and IC₅₀: Determine the IC₅₀ value from the dose-response curve.
-
Assay Validation: Calculate the Z'-factor using the positive and negative controls. A Z' factor of >0.7 has been reported for this type of assay, indicating a robust screen.
Conclusion
The pyrimidinyl-piperazine scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening protocols detailed in these application notes provide a robust framework for elucidating the biological activity of 1-N-Boc-4-pyrimidin-2-yl-piperazine against key drug target classes. By employing these validated methods, researchers can efficiently and accurately identify promising hit compounds for further development in the drug discovery pipeline.
References
- Zhou, W., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(2), 299-306.
-
PubChem. (n.d.). tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]
- Iyer, M., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
- Gokcen, T., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1145-1153.
-
BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 6(4), 245–264.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a key intermediate in medicinal chemistry, robust and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The answers are structured to help you diagnose the problem and implement a logical, effective solution.
Q1: My reaction has a very low or no yield. What are the potential causes and how can I fix it?
This is a common issue that can stem from several factors, depending on your chosen synthetic route. Let's break it down by reaction type.
A) For Nucleophilic Aromatic Substitution (SNAr) Reactions:
-
Cause - Inadequate Base: The base is critical for scavenging the generated acid (e.g., HCl). If the base is too weak or insoluble, the reaction medium will become acidic, protonating the N-Boc-piperazine and shutting down its nucleophilicity.
-
Solution: Switch to a stronger or more soluble inorganic base. Potassium carbonate (K₂CO₃) is commonly used, but cesium carbonate (Cs₂CO₃) can offer superior results due to its higher solubility and basicity.[1] Ensure the base is finely powdered and well-stirred to maximize surface area.
-
-
Cause - Insufficient Thermal Energy: SNAr reactions on electron-deficient rings like pyrimidine are activated by heat. Room temperature conditions are often insufficient.
-
Cause - Poor Starting Material Quality: The presence of excess water in N-Boc-piperazine can lead to hydrolysis of 2-chloropyrimidine. Impurities in the 2-halopyrimidine can also inhibit the reaction.
-
Solution: Use freshly opened or properly stored reagents. Confirm the purity of your starting materials via NMR or LC-MS. N-Boc-piperazine should be free of significant amounts of unprotected piperazine.
-
B) For Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Cause - Inactive Catalyst System: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere technique is a primary reason for catalyst deactivation. Furthermore, the choice of ligand is crucial, especially for less reactive aryl chlorides.[4]
-
Solution: Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly. For 2-chloropyrimidine, use bulky, electron-rich phosphine ligands like XPhos, t-BuXPhos, or BrettPhos, which are designed to facilitate the oxidative addition step and prevent catalyst decomposition.[5][6]
-
-
Cause - Incorrect Base Selection: The base in a Buchwald-Hartwig reaction plays a complex role in the catalytic cycle. Strong, non-nucleophilic bases are required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a highly effective base for these couplings.[6] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate. Weaker bases like K₂CO₃ are often ineffective.
-
-
Cause - Contaminated Reagents/Solvents: Water and other protic impurities can poison the catalyst and react with the strong bases used.
-
Solution: Use anhydrous, high-purity solvents (e.g., toluene, dioxane). Ensure your N-Boc-piperazine is anhydrous.
-
Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are the likely side products?
Identifying byproducts is the first step to mitigating their formation. Below are the most common impurities encountered.
-
1,4-bis(pyrimidin-2-yl)piperazine: This arises from a second N-arylation event. It can happen if your N-Boc-piperazine starting material is contaminated with unprotected piperazine or if the Boc group is cleaved under the reaction conditions (e.g., prolonged high heat or acidic traces).
-
2-Hydroxypyrimidine (Pyrimidin-2-ol): This is the product of hydrolysis of your 2-halopyrimidine starting material. It is more common in SNAr reactions run in protic solvents with a strong base and water present.
-
Dimerized Pyrimidine (2,2'-bipyrimidine): This is a potential byproduct in Buchwald-Hartwig couplings, resulting from the homocoupling of the 2-halopyrimidine. It is often a sign of a suboptimal catalyst/ligand combination.
-
Unreacted Starting Materials: Trivial, but important to identify. Their presence indicates an incomplete reaction (see Q1).
Workflow: Diagnosing and Mitigating Side Product Formation
Caption: A logical workflow for diagnosing and addressing common side products.
Q3: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(pyrimidin-2-yl)piperazine?
This is a critical challenge, as this impurity can be difficult to remove from the desired product.[7]
-
Ensure High Purity of N-Boc-piperazine: The most common source of this byproduct is contamination of the N-Boc-piperazine with free piperazine. Traditional synthesis methods of N-Boc-piperazine can result in this impurity.[8] Verify the purity of your starting material before beginning the reaction.
-
Control Stoichiometry: Use a slight excess of N-Boc-piperazine (e.g., 1.1 to 1.2 equivalents) relative to the 2-halopyrimidine. This ensures the electrophile is consumed before it can react with any product that may have lost its Boc group.
-
Moderate Reaction Temperature: Excessive heat can slowly cleave the Boc protecting group, liberating the second nitrogen for reaction. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Slow Addition: In some cases, slow addition of the 2-halopyrimidine to the reaction mixture containing N-Boc-piperazine and the base can help maintain a low concentration of the electrophile, favoring the mono-substitution product.
Q4: I'm having difficulty with the final purification. What are the best practices?
Purification can be challenging due to the similar polarities of the product and some byproducts.[7]
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. The product is moderately polar; aim for an Rf value of ~0.3-0.4 for good separation.
-
-
Crystallization: If the crude product is semi-crystalline, recrystallization can be a highly effective method for removing minor impurities. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane.
-
Acid-Base Wash: If palladium catalyst residues are a problem, a dilute acid wash (e.g., 1M HCl) can help remove them, but be cautious as this may risk partial cleavage of the Boc group. A subsequent wash with a chelating agent solution (e.g., EDTA) can also be effective for scavenging residual palladium.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, helping you make informed decisions during your experimental design.
Q1: What are the primary synthetic routes to 1-N-Boc-4-(pyrimidin-2-yl)piperazine?
There are two main, highly effective methods for constructing the C-N bond between the pyrimidine and piperazine rings.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the more straightforward and cost-effective method. It relies on the electron-deficient nature of the pyrimidine ring, which makes the C2 position susceptible to attack by a nucleophile (N-Boc-piperazine). The reaction is typically run at elevated temperatures in the presence of a base.[1]
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction.[4] It is particularly useful when SNAr fails or is too slow, and it often proceeds under milder conditions with higher functional group tolerance. It requires a palladium source, a phosphine ligand, and a strong base.[9]
Diagram: SNAr vs. Buchwald-Hartwig Pathway
Caption: Comparison of the two primary synthetic pathways.
Q2: Which is the better starting material: 2-chloropyrimidine or 2-bromopyrimidine?
The choice depends on the reaction type, cost considerations, and desired reactivity.
| Feature | 2-Chloropyrimidine | 2-Bromopyrimidine |
| Reactivity (SNAr) | Good | Better |
| Reactivity (Pd-Coupling) | Lower, requires specialized ligands[6] | Higher, more general ligands often work[5] |
| Cost & Availability | Generally cheaper and more available | Generally more expensive |
| Recommendation | Excellent for cost-effective SNAr. | Preferred for challenging Buchwald-Hartwig couplings to ensure high reactivity. |
Q3: What is the precise role of the base in these reactions?
The function of the base is context-dependent and crucial for success.
-
In SNAr: The primary role of the base (e.g., K₂CO₃, DIPEA) is to act as an acid scavenger. The reaction liberates one equivalent of HCl (or HBr), which would otherwise protonate the nucleophilic piperazine nitrogen, rendering it unreactive. The base neutralizes this acid, allowing the reaction to proceed to completion.
-
In Buchwald-Hartwig Amination: The base (e.g., NaOtBu, Cs₂CO₃) is a mechanistic component of the catalytic cycle. It is generally believed to deprotonate the piperazine-palladium complex, forming the key intermediate that undergoes reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[4][5]
Q4: How do I choose the correct catalyst and ligand for a Buchwald-Hartwig coupling?
The success of a Buchwald-Hartwig amination is highly dependent on the ligand.[9]
-
For Aryl Chlorides (like 2-chloropyrimidine): These are less reactive substrates. The oxidative addition to the Pd(0) center is the rate-limiting step. You need ligands that are both electron-rich (to increase the electron density on the Pd, promoting insertion) and sterically bulky (to promote reductive elimination and stabilize the active monomeric Pd(0) species).
-
Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, and t-BuXPhos are industry standards for this type of transformation.[5]
-
-
For Aryl Bromides (like 2-bromopyrimidine): These are more reactive. While the ligands mentioned above work exceptionally well, sometimes less specialized ligands like BINAP or even triphenylphosphine can be effective, depending on other substituents on the ring. However, starting with a modern biarylphosphine ligand is a reliable strategy.
Q5: What are the essential quality control checks for my starting materials?
"Garbage in, garbage out" is a fundamental tenet of synthesis. Poor quality starting materials are a leading cause of failure.
-
N-Boc-piperazine:
-
Purity Check (NMR/LC-MS): Confirm the structure and look for key impurities.
-
Key Impurity to Screen For: Unprotected piperazine and 1,4-di-Boc-piperazine. The presence of free piperazine is a direct precursor to the 1,4-bis(pyrimidin-2-yl)piperazine byproduct.[8]
-
Appearance: Should be a white, crystalline solid.
-
-
2-Halopyrimidine (Cl or Br):
-
Purity Check (NMR/GC-MS): Confirm identity and purity.
-
Key Impurity to Screen For: 2-Hydroxypyrimidine. Its presence indicates degradation through hydrolysis.
-
Appearance: 2-Chloropyrimidine is typically a low-melting solid or oil with a sharp odor. Ensure it has not discolored significantly.
-
References
-
Kumar, A., et al. (2019). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Subudhi, B.B., et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ismail, M. M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Patel, R. B., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Patel, R. B., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Jankowiak, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Al-Masoudi, N. A., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
- Google Patents. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
Sources
- 1. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-N-Boc-4-(Pyrimidin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, ensuring high yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine is a crucial step in the preparation of numerous active pharmaceutical ingredients (APIs). The most common and direct method for this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 1-Boc-piperazine and 2-chloropyrimidine. This reaction is favored due to the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack by the secondary amine of the Boc-piperazine.
The reaction's success hinges on careful control of reaction parameters to minimize the formation of impurities. This guide will walk you through potential issues and their solutions, grounded in the principles of organic chemistry.
Reaction Mechanism and Potential Pitfalls
The core of this synthesis is the SNAr mechanism. Understanding this mechanism is key to troubleshooting.
-
Step 1: Nucleophilic Attack. The free secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloropyrimidine. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Step 2: Aromatization. The pyrimidine ring regains its aromaticity by expelling the chloride leaving group, yielding the desired product.
Caption: SNAr mechanism for the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction is slow or incomplete, what are the likely causes and solutions?
A1: An incomplete reaction is a common issue that leads to the presence of unreacted 1-Boc-piperazine and 2-chloropyrimidine in your crude product. Several factors can contribute to this:
-
Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction. If the HCl is not neutralized, it can protonate the starting 1-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3). For solid bases like K2CO3, ensure efficient stirring to overcome mass transfer limitations.
-
-
Low Reaction Temperature: While the SNAr reaction on 2-chloropyrimidine is generally facile, insufficient thermal energy can lead to slow reaction rates.
-
Solution: Consider increasing the reaction temperature. The reaction is often run at elevated temperatures (e.g., 80-120 °C) in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF, DMSO, and NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate. If you are using a less polar solvent, consider switching to one of these.
-
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Base | TEA, DIPEA, K2CO3 | Neutralizes HCl byproduct, preventing protonation of the nucleophile. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Stoichiometry | 1.0-1.2 eq. of 1-Boc-piperazine | A slight excess of the amine can drive the reaction to completion. |
Q2: I am observing a significant amount of a de-Boc impurity in my product. How can I prevent this?
A2: The formation of 4-(pyrimidin-2-yl)piperazine is a common impurity that arises from the cleavage of the Boc protecting group. The Boc group is notoriously sensitive to acidic conditions.
-
Cause: The primary cause is exposure to acidic conditions, either during the reaction or, more commonly, during the work-up. The HCl generated during the reaction can cause deprotection if the base is not efficient. Additionally, acidic washes during the work-up must be carefully controlled.
-
Solutions:
-
Ensure adequate base during the reaction: As mentioned in A1, a sufficient amount of base is critical to scavenge the generated HCl.
-
Careful work-up: When performing an aqueous work-up, avoid strong acids. If an acidic wash is necessary to remove the base (e.g., TEA, DIPEA), use a mild, dilute acid (e.g., 1 M citric acid or saturated ammonium chloride solution) and minimize the contact time. Perform the wash at a low temperature (0-5 °C) to further reduce the rate of deprotection.
-
Alternative work-up: Consider a direct crystallization of the product from the reaction mixture after filtering off any solid base and salts, if feasible. This avoids an aqueous, potentially acidic, work-up altogether.
-
Q3: My final product is contaminated with a high molecular weight impurity. What could it be?
A3: A common high molecular weight impurity is the bis-arylated piperazine, 1,4-bis(pyrimidin-2-yl)piperazine.
-
Cause: This impurity forms if unprotected piperazine is present in the reaction mixture. This can happen in two ways:
-
Your starting 1-Boc-piperazine is contaminated with piperazine.
-
The Boc group is cleaved during the reaction (as discussed in Q2), and the resulting 4-(pyrimidin-2-yl)piperazine reacts with another molecule of 2-chloropyrimidine.
-
-
Solutions:
-
Use high-purity starting materials: Ensure your 1-Boc-piperazine is of high purity and free from piperazine. You can check the purity by GC or NMR before starting the reaction.
-
Prevent in-situ deprotection: Follow the recommendations in A2 to keep the Boc group intact during the reaction.
-
Control stoichiometry: Avoid using a large excess of 2-chloropyrimidine, as this will favor the formation of the bis-arylated product if any unprotected piperazine is present.
-
Technical Support Center: Refining Reaction Conditions for 1-N-Boc-4-(Pyrimidin-2-yl)piperazine Coupling
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine. This molecule is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount for drug discovery pipelines. The most common route to this scaffold is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between 1-N-Boc-piperazine and a 2-halopyrimidine.[1][2]
While robust, this transformation can be sensitive to various parameters. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher success rate and optimized yields in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
This is the most common issue and can stem from several factors related to the catalyst's activity and the reaction environment.
-
Cause A: Inactive Catalyst System. The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species, which is highly sensitive to atmospheric oxygen.[3] If your catalyst has been deactivated, the catalytic cycle cannot begin.
-
Solution: Ensure your entire setup is rigorously purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[4] Use freshly opened, high-purity palladium precatalysts and ligands. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., G3-XPhos), which is designed for rapid generation of the active catalyst.
-
-
Cause B: Inappropriate Ligand Choice. The ligand is not just a spectator; it is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[2] An incorrect ligand can lead to an extremely slow or non-existent reaction.[5]
-
Solution: For coupling a secondary amine like N-Boc-piperazine with an electron-deficient heterocycle like 2-halopyrimidine, bulky, electron-rich biarylphosphine ligands are often required. Ligands like Xantphos or BINAP have proven effective for similar transformations.[1][5] If you are using a simple ligand like triphenylphosphine (PPh₃), switching to one of these more advanced ligands will likely improve the reaction rate and yield dramatically.[5]
-
-
Cause C: Insufficiently Strong or Poorly Soluble Base. The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine-palladium complex to generate the key amido-palladium intermediate that undergoes reductive elimination.[6][7] A base that is too weak or does not dissolve in the reaction medium cannot perform this function effectively.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for this transformation due to its high basicity and reasonable solubility in solvents like toluene and dioxane.[5] If you are using weaker inorganic bases like K₂CO₃ or NaHCO₃, you will likely see poor results.[5] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives in some systems.
-
Q2: My TLC/LC-MS analysis shows multiple spots. What are the common side products and how can I minimize their formation?
Side product formation points to non-ideal reaction conditions that favor alternative reaction pathways.
-
Side Product A: Dehalogenated Pyrimidine. This occurs when the 2-halopyrimidine is reduced to pyrimidine.
-
Causality & Prevention: This side reaction is often promoted by elevated temperatures and certain ligands. It can also occur if there are trace amounts of water or other proton sources. Ensure you are using anhydrous solvents. If dehalogenation is significant, try lowering the reaction temperature and screening different ligands.
-
-
Side Product B: Pyrimidinone. This results from the hydrolysis of the 2-halopyrimidine.
-
Causality & Prevention: This is a clear indication of water in your reaction. Use freshly distilled, anhydrous solvents. Ensure all glassware is flame- or oven-dried before use.
-
-
Side Product C: Homo-coupling of N-Boc-piperazine. This can occur under certain conditions, leading to a symmetrical bis-piperazine species.
-
Causality & Prevention: This is less common but can be influenced by the specific catalyst system. Re-evaluating your ligand and palladium source may be necessary if this is a persistent issue.
-
Q3: The reaction starts well but stalls before reaching full conversion. What's happening?
Reaction stalling often points to catalyst decomposition or product inhibition.
-
Cause A: Catalyst Decomposition. Over time, especially at high temperatures, the active Pd(0) catalyst can decompose into inactive palladium black.
-
Solution: First, try lowering the reaction temperature. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. A range of 80-100°C is often a good balance.[4] Second, ensure your ligand-to-palladium ratio is optimal (typically 1.5:1 to 2.5:1). Insufficient ligand can leave the palladium center exposed and prone to decomposition.
-
-
Cause B: Product Inhibition. The desired product, 1-N-Boc-4-(pyrimidin-2-yl)piperazine, contains multiple nitrogen atoms that can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: This is an inherent challenge with nitrogen-rich heterocyclic products. Using a ligand that binds strongly to the palladium, like a bidentate ligand (e.g., Xantphos), can help prevent the product from displacing the ligand and shutting down the cycle.[1] Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can also help push the reaction to completion, although this should be a last resort due to cost and purification concerns.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand?
For this specific transformation, a combination of a palladium precatalyst and a specialized phosphine ligand is standard.
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and cost-effective choices.
-
Ligand: The choice of ligand is critical. Given that 2-halopyrimidines are electron-deficient and N-Boc-piperazine is a secondary amine, you need a ligand that promotes the reductive elimination step.
Q2: Which base is best? What is its role?
The base is essential for generating the nucleophilic amine species that participates in the catalytic cycle.[7]
-
Recommended Base: NaOtBu (Sodium tert-butoxide). It is a strong, non-nucleophilic base that works exceptionally well in these couplings.[5]
-
Mechanism of Action: In non-polar solvents like toluene, the base should be anionic to effectively deprotonate the palladium-amine complex, which is a key step preceding the final bond formation.[7] Weaker bases often fail because they cannot perform this deprotonation efficiently.
Q3: What is the optimal solvent, temperature, and reaction time?
These parameters are interdependent and should be optimized together.
-
Solvent: Anhydrous, aprotic polar solvents are preferred. Toluene and 1,4-Dioxane are the most common and reliable choices.[3][5]
-
Temperature: A starting point of 100 °C is recommended.[4] This can be adjusted based on reaction progress. If you observe side reactions like dehalogenation, consider lowering the temperature to 80-90 °C.
-
Reaction Time: These reactions are typically monitored by TLC or LC-MS and can take anywhere from 2 to 24 hours to complete.[4]
Q4: My starting material is 2-chloropyrimidine, which is less expensive but seems unreactive. Any special advice?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition.[6]
-
Solution: To couple 2-chloropyrimidine, you will need a more active catalyst system. This is where the modern, bulky biarylphosphine ligands are essential. A system like Pd₂(dba)₃/Xantphos or a specialized palladacycle precatalyst is often required to achieve good yields with aryl chlorides. You may also need to use slightly higher catalyst loading and reaction temperatures compared to the bromide analogue.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes common starting points for optimizing the coupling reaction.
| Parameter | Standard Conditions | Optimized Conditions for Aryl Chlorides | Rationale & Key Considerations |
| Aryl Halide | 2-Bromopyrimidine | 2-Chloropyrimidine | Bromides are more reactive; chlorides require a more active catalyst system.[6] |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) or G3-XPhos (2 mol%) | Palladacycles (G3) provide faster initiation for less reactive substrates. |
| Ligand | Xantphos (4 mol%) | Xantphos or SPhos (4-5 mol%) | Bulky, electron-rich ligands are essential for activating C-Cl bonds and promoting reductive elimination.[2] |
| Base | NaOtBu (1.4 equiv) | NaOtBu (1.5 equiv) | A strong, non-nucleophilic base is critical for success.[5] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Must be anhydrous to prevent hydrolysis and catalyst deactivation. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures may be needed to facilitate the slower oxidative addition of the C-Cl bond. |
Visualizations & Workflows
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Experimental Protocol: Optimized Synthesis
This protocol is a robust starting point for the coupling of 2-chloropyrimidine with 1-N-Boc-piperazine.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
1-N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Xantphos (0.045 equiv, 4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add NaOtBu, 1-N-Boc-piperazine, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe, followed by the 2-chloropyrimidine (which can be added as a solution in a small amount of toluene).[4]
-
Reaction: Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Reactions are often complete within 4-18 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-N-Boc-4-(pyrimidin-2-yl)piperazine.
References
-
Di Donato, M., Cerchia, C., & De Simone, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
- Lin, Z. (2018). Synthesis method of N-Boc piperazine. Google Patents.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
van der Slot, S. C., et al. (2001). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]
-
Deeming, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Varano, F., et al. (2015). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules. Available at: [Link]
-
Zhang, Z., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
- Jiang, X. (2019). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. Available at: [Link]
-
Kaur, H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Reactions with 1-N-Boc-4-Pyrimidin-2-yl-piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for controlling the regioselectivity of chemical reactions involving 1-N-Boc-4-Pyrimidin-2-yl-piperazine. As a valued scaffold in medicinal chemistry, precise functionalization of this molecule is critical. This document moves beyond simple procedural lists to explain the underlying principles governing reactivity, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Reactivity of 1-N-Boc-4-Pyrimidin-2-yl-piperazine
Understanding the inherent electronic and steric properties of the substrate is the first step toward controlling reaction outcomes. The pyrimidine ring is a π-deficient heterocycle, making it susceptible to nucleophilic and radical attack but resistant to classical electrophilic substitution.[1][2] The 2-yl-piperazine substituent, particularly the nitrogen atom bonded to the pyrimidine, acts as an electron-donating group, which modulates the reactivity of the ring's C-H bonds.
The primary sites for functionalization on the pyrimidine ring are the C4, C5, and C6 positions. Their relative reactivity is a delicate balance of electronic and steric factors.
-
C4 and C6 Positions: These positions are electronically similar and are the most electron-deficient carbons, making them the primary targets for nucleophilic and radical attack. Minisci-type reactions, for instance, often yield mixtures of C4 and C6 isomers.[3]
-
C5 Position: This position is less electron-deficient and generally less reactive in nucleophilic or radical additions.
-
Steric Hindrance: The bulky 1-N-Boc-piperazine group at the C2 position exerts significant steric influence, making the adjacent C6 position slightly less hindered than the C4 position for certain transformations.
Caption: Predicted reactivity of C-H bonds on the pyrimidine ring.
Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses common regioselectivity challenges in a practical question-and-answer format.
FAQ 1: Poor Selectivity in C-H Functionalization (Minisci-Type Reactions)
Question: "I am attempting a Minisci C-H alkylation on 1-N-Boc-4-Pyrimidin-2-yl-piperazine using AgNO₃/(NH₄)₂S₂O₈ and a carboxylic acid. My primary issue is obtaining an inseparable mixture of C4 and C6-alkylated products, with a minor amount of the C5 isomer. How can I enhance the regioselectivity to favor the C4 position?"
Answer: This is a classic challenge rooted in the similar electronic nature of the C4 and C6 positions. Achieving high selectivity requires manipulating the subtle steric and electronic differences between these sites.
Causality: The radical generated from the carboxylic acid can attack both the C4 and C6 positions at comparable rates. The slightly greater steric hindrance at C4 is often not sufficient to direct the reaction cleanly to C6, leading to isomer mixtures. The strategy, therefore, is to amplify these small differences.
Caption: Decision workflow for troubleshooting poor Minisci regioselectivity.
| Strategy | Action | Rationale | Starting Conditions |
| 1. Steric Control | Use a sterically bulkier radical precursor. | A larger radical precursor (e.g., from adamantane-1-carboxylic acid) will be more sensitive to the steric environment, potentially favoring attack at the less-hindered C6 position.[4] | Adamantane-1-carboxylic acid (1.5 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2.0 equiv), in DCE/H₂O (1:1) at 50 °C. |
| 2. Solvent Effects | Screen a range of solvents. | Solvent polarity can influence the transition state energies for radical addition. Non-polar solvents may enhance subtle steric differences, while polar solvents can alter the electronic presentation of the substrate. | Run parallel reactions in Dichloromethane (DCE), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO). |
| 3. N-Oxide Strategy | Convert the pyrimidine to an N-oxide prior to C-H functionalization. | Formation of an N-oxide at N1 or N3 dramatically alters the ring's electronics, often activating the C2 and C6 positions for attack.[3] Since C2 is blocked, this can strongly direct functionalization to C6. | 1. Treat substrate with m-CPBA in CH₂Cl₂. 2. Subject the isolated N-oxide to Minisci conditions. |
Protocol 1: Regioselective C6-Alkylation via Steric Control This protocol aims to favor C6 functionalization by using a sterically demanding radical precursor.
-
To a solution of 1-N-Boc-4-Pyrimidin-2-yl-piperazine (1.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M), add adamantane-1-carboxylic acid (2.0 equiv).[5]
-
Add silver nitrate (AgNO₃, 0.2 equiv).
-
Heat the mixture to 50 °C.
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) portion-wise over 15 minutes.
-
Stir the reaction at 50 °C for 2-4 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the C6-alkylated product.
FAQ 2: Failed Buchwald-Hartwig C-H Amination vs. N-Arylation
Question: "I am attempting a palladium-catalyzed C-H amination/arylation on the pyrimidine ring, but the main product I isolate is a pyrimidinium salt, resulting from N-arylation at one of the ring nitrogens. How can I promote the desired C-H functionalization?"
Answer: This is a common competition between two possible reaction pathways. The pyrimidine ring nitrogens are nucleophilic and can directly participate in the catalytic cycle, leading to N-arylation, which is often kinetically favorable.[3] Promoting C-H activation requires carefully selected conditions that disfavor the N-arylation pathway.
Causality: The choice of ligand, base, and palladium precatalyst determines the dominant catalytic cycle. Conditions that favor a high concentration of a coordinatively unsaturated, electron-rich palladium center are more likely to undergo C-H activation. Conversely, conditions that promote oxidative addition followed by amine coordination can lead to N-arylation.
| Parameter | To Favor C-H Functionalization | To Favor N-Arylation (Undesired) | Rationale |
| Palladium Precatalyst | Use modern precatalysts (e.g., G3/G4-palladacycles). | Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ without sufficient ligand. | Precatalysts efficiently generate the active LPd(0) species needed for the C-H activation cycle.[7] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos). | Less bulky ligands (e.g., P(t-Bu)₃) or no specific ligand. | Bulky ligands sterically encumber the palladium center, hindering coordination to the pyrimidine nitrogen while promoting the C-H activation pathway.[7] |
| Base | Weaker, non-coordinating bases (e.g., K₂CO₃, Cs₂CO₃). | Strong, soluble bases (e.g., NaOtBu, LHMDS). | Strong bases can accelerate N-deprotonation and subsequent N-arylation. Weaker bases are sufficient for the C-H activation pathway but less likely to drive the competing cycle.[8] |
| Solvent | Non-polar aprotic (e.g., Toluene, Dioxane). | Polar aprotic (e.g., DMF, DMSO). | Polar solvents can stabilize charged intermediates like pyrimidinium salts, potentially favoring the N-arylation pathway. |
Corrective Action: To favor C-H functionalization, you should switch to a modern palladium precatalyst, employ a bulky biarylphosphine ligand, and use a weaker inorganic base in a non-polar solvent.[7]
FAQ 3: Unreactivity in Electrophilic Aromatic Substitution
Question: "I have been trying to brominate the pyrimidine ring using NBS in various solvents (CH₂Cl₂, MeCN) but see no reaction, only recovery of starting material. Why is the reaction failing?"
Answer: The pyrimidine ring is strongly electron-deficient, making it inherently unreactive toward electrophilic attack. This is a fundamental property of this class of heterocycles.[1] Standard electrophilic halogenation reagents like NBS or NCS are simply not potent enough to react.
Causality: The nitrogen atoms in the ring withdraw electron density, deactivating it towards reactions with electrophiles. Forcing conditions (high heat, strong Lewis acids) often lead to decomposition rather than the desired substitution.
A reliable strategy to overcome this lack of reactivity is to use directed ortho-metalation. One of the pyrimidine nitrogens can direct a strong base to deprotonate the adjacent C6 position, creating a potent nucleophile that can then be trapped with an electrophile.
Caption: Workflow for regioselective C6-halogenation.
Protocol 2: Regioselective C6-Bromination via Directed Metalation This protocol achieves selective C6-bromination by overcoming the inherent unreactivity of the pyrimidine ring.
-
In an oven-dried, flask under an inert atmosphere (N₂ or Ar), dissolve 1-N-Boc-4-Pyrimidin-2-yl-piperazine (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or commercial) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.
-
In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography to yield the C6-brominated product.
References
-
Dolewski, R. D., Fricke, P. J., & McNally, A. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 582(7812), 373-378. [Link]
-
Tolba, M. S., Sayed, M. M., & Ahmed, M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Hartwig, J. F., & Larsen, M. A. (2021). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society, 143(4), 2032-2046. [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. I. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6849-6879. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2006). Regioselective N-Arylation of Some Pyrimidine and Purine Nucleobases. Helvetica Chimica Acta, 89(11), 2649-2654. [Link]
-
Hassan, A. A., & Shaw, E. L. (2002). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 2419-2425. [Link]
-
Bénote, A., et al. (2019). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. ResearchGate. [Link]
-
Donati, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7806. [Link]
-
Gower, N. S., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 88(17), 12345-12350. [Link]
-
Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(4), 483-496. [Link]
-
Costabile, C., & Milano, G. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. International Journal of Molecular Sciences, 24(9), 7935. [Link]
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McNally, A., & Fricke, P. J. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
Piras, M., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Tetrahedron, 71(38), 6896-6905. [Link]
-
Allain, C., & de la Lande, A. (2010). Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. ResearchGate. [Link]
-
St. Amant, A., & Sparr, C. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Ackermann, L. (2021). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. PubMed. [Link]
-
MacMillan, D. W. C., & McNally, A. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 54-59. [Link]
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Liu, Y., et al. (2023). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. International Journal of Molecular Sciences, 24(24), 17308. [Link]
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WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Sarpong, R., & Tantillo, D. J. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
-
Lavilla, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7678. [Link]
-
Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12073. [Link]
-
Coley, C. W., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics, 40(12), 2100294. [Link]
-
McNally, A., & Fricke, P. J. (2022). Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. ResearchGate. [Link]
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Technical Support Center: Overcoming Poor Solubility of 1-N-Boc-4-Pyrimidin-2-yl-piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of 1-N-Boc-4-Pyrimidin-2-yl-piperazine in organic solvents. Our approach is grounded in established physicochemical principles to provide you with a robust framework for resolving solubility issues in your experiments.
Understanding the Solubility Challenge
1-N-Boc-4-Pyrimidin-2-yl-piperazine is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of therapeutic agents.[1][2] However, its unique structure, which combines a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group with a polar pyrimidine-piperazine core, often leads to poor solubility in common organic solvents.[3][4] This can hinder reaction kinetics, complicate purification, and ultimately impact yield and purity.[5]
The core of the problem lies in the molecule's conflicting polarity and its potential for strong intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking from the pyrimidine rings. Overcoming the lattice energy of the crystal requires a solvent that can effectively solvate both the nonpolar Boc group and the polar heterocyclic system.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and provide systematic troubleshooting advice.
Q1: My 1-N-Boc-4-Pyrimidin-2-yl-piperazine won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate at room temperature. What is the first step I should take?
A1: Initial Solvent Screening & Temperature Adjustment
Poor solubility in moderately polar solvents is a common starting point. The first and most direct approach is to systematically screen a broader range of solvents and explore the effect of temperature.
Expert Insight: The "like dissolves like" principle is a good starting point, but the dual polarity of this molecule complicates simple predictions. A systematic screening is essential.[6]
Troubleshooting Protocol:
-
Solvent Screening: Test solubility in small, representative volumes of solvents from different classes (see Table 1). Start with common polar aprotic solvents, which are often effective for this class of compounds.[7]
-
Gentle Heating: For each solvent, gently warm the mixture (e.g., to 40-50 °C). Many organic compounds exhibit a significant increase in solubility with temperature.[8] Be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Sonication: If heating is not sufficient or desired, use an ultrasonic bath. Sonication can help break down solid aggregates and accelerate the dissolution process.[9]
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High polarity and ability to disrupt intermolecular forces. Often the most effective choice for initial dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate polarity. May require heating or co-solvents for complete dissolution.[10] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can solvate the Boc group well, but may struggle with the polar pyrimidine-piperazine core. |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic nature can interact with the heterocyclic nitrogens, but may be less effective for the nonpolar Boc group.[10] |
| Esters | Ethyl Acetate | Often used in reactions and purification, but may show limited solubility at room temperature.[11] |
Table 1: Recommended Solvents for Initial Screening.
Q2: I've tried heating in several solvents with limited success. What is the next logical step?
A2: Utilizing Co-Solvent Systems
If a single solvent is ineffective, a co-solvent system is the next logical approach.[12][13] A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to enhance the solubility of a solute.[12] This strategy is particularly effective for compounds with mixed polarity.
Expert Insight: The goal is to create a solvent mixture with a polarity that is "just right" to solvate both ends of the molecule. For instance, a small amount of a highly polar solvent like DMF in a less polar solvent like THF can dramatically improve solubility.
Recommended Co-Solvent Combinations:
-
THF / DMF (e.g., 10:1 to 5:1 v/v): Balances solvation of the Boc group (THF) and the polar core (DMF).
-
DCM / Methanol (e.g., 20:1 v/v): A common mixture for reactions. Methanol helps to break up intermolecular hydrogen bonds.
-
Toluene / Isopropanol: A less polar option that can be effective, especially at elevated temperatures.
Experimental Workflow for Co-Solvent Screening:
Caption: Workflow for co-solvent screening.
Q3: Are there any chemical modifications I can consider to improve solubility for future experiments?
A3: Salt Formation as a Solubilization Strategy
If your experimental conditions permit, converting the piperazine moiety to a salt can significantly enhance solubility in polar protic solvents. The free nitrogen on the piperazine ring is basic and can be protonated with an acid.
Expert Insight: This is a classic pharmaceutical strategy to improve the aqueous solubility of basic drug candidates, but it can also be adapted for organic synthesis in polar solvents.
Protocol for In-Situ Salt Formation:
-
Suspend the 1-N-Boc-4-Pyrimidin-2-yl-piperazine in a suitable polar protic solvent (e.g., isopropanol or ethanol).
-
Add one equivalent of a suitable acid (e.g., HCl in isopropanol, or methanesulfonic acid) dropwise while stirring.
-
Observe for dissolution as the salt forms. Gentle warming may be required.
Important Considerations:
-
Compatibility: Ensure the resulting salt and the acidic conditions are compatible with your downstream reaction steps. The Boc protecting group is sensitive to strong acids.[14][15]
-
Stoichiometry: Use a stoichiometric amount of acid to avoid unwanted side reactions.
Q4: Could the purity of my compound be affecting its solubility?
A4: Yes, Absolutely.
The presence of insoluble impurities or a different polymorphic form can significantly impact dissolution.
Troubleshooting Steps:
-
Verify Purity: Re-check the purity of your starting material using techniques like NMR, LC-MS, and melting point analysis.
-
Recrystallization: If impurities are suspected, consider recrystallizing a small sample from a suitable solvent system to obtain pure, crystalline material. This can sometimes also lead to a more soluble polymorphic form.
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Minimizing dimer formation during 1-N-Boc-4-Pyrimidin-2-yl-piperazine reactions
Technical Support Center: 1-N-Boc-4-Pyrimidin-2-yl-piperazine Synthesis
Welcome to the technical support guide for reactions involving 1-N-Boc-4-Pyrimidin-2-yl-piperazine. This resource is designed for researchers, chemists, and drug development professionals to address a common and critical challenge: the formation of pyrimidine dimers during cross-coupling reactions. Our goal is to provide you with the mechanistic insights, practical solutions, and validated protocols necessary to minimize this side reaction and maximize the yield of your desired product.
Understanding the Challenge: Dimer Formation
The synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine, typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination, is a cornerstone reaction for introducing the valuable piperazine-pyrimidine scaffold into target molecules.[1] However, a competing reaction pathway, the homocoupling of the 2-halopyrimidine starting material, can lead to the formation of a 2,2'-bipyrimidine "dimer." This side product complicates purification and reduces the overall yield.
The formation of the desired product and the undesired dimer originate from the same key intermediate: the oxidative addition complex of the palladium catalyst with the 2-halopyrimidine. The subsequent step determines the reaction's fate. Ideally, the palladium complex reacts with the N-Boc-piperazine, leading to the desired C-N bond formation.[2] However, under suboptimal conditions, it can react with another molecule of 2-halopyrimidine, leading to C-C bond formation and the dimer byproduct.
Caption: Competing reaction pathways in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in my reaction?
Dimer formation (homocoupling) is often a symptom of the desired C-N reductive elimination step being slow relative to a competing C-C coupling pathway. Several factors can contribute to this:
-
Base Selection: The choice and strength of the base are critical. While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the overall reaction, they can also promote side reactions if not used judiciously.[3]
-
Ligand Properties: The phosphine ligand complexed to the palladium center dictates the steric and electronic environment. An inappropriate ligand may not sufficiently promote the C-N bond-forming reductive elimination.[2][4]
-
Reaction Temperature: Higher temperatures can increase the rate of all reactions, including the undesired homocoupling.
-
Catalyst Activation and Concentration: Inefficient generation of the active Pd(0) species or the formation of unreactive palladium aggregates can disrupt the catalytic cycle and favor side reactions.[5]
Q2: How does my choice of base impact dimer formation?
The base plays a crucial role in the catalytic cycle, primarily by facilitating the deprotonation of the amine or the palladium-amine complex to generate the active nucleophile.[6][7]
-
Strong Bases (e.g., NaOtBu, LHMDS): These bases promote very high reaction rates. However, their high basicity can sometimes lead to the degradation of sensitive substrates or promote homocoupling, especially at elevated temperatures.[3][8] They are often the first choice for less reactive aryl chlorides.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer excellent functional group tolerance and are often highly effective at minimizing dimer formation.[3] Their lower basicity can create a more selective reaction environment, favoring the desired C-N coupling pathway. For electron-deficient systems like pyrimidines, a weaker base is frequently the superior choice.
Q3: Which palladium catalyst and ligand combination is best to avoid this side reaction?
The combination of the palladium precursor and the phosphine ligand is paramount for success.
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended. These systems generate the active LPd(0) catalyst reliably and rapidly upon exposure to a base, avoiding issues with in-situ catalyst formation.[3]
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands are the industry standard for efficient Buchwald-Hartwig aminations. These ligands create a sterically crowded palladium center that accelerates the final reductive elimination step to release the desired product, thereby outcompeting the dimerization pathway.[9]
Q4: Can reaction temperature and concentration be optimized to favor the desired product?
Absolutely. It is a common misconception that higher temperatures always lead to better outcomes.
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish.[10] Running the reaction at the lowest effective temperature often provides the best selectivity against dimer formation.
-
Concentration: While there is no universal rule, running reactions at very high concentrations can sometimes increase the probability of bimolecular side reactions like homocoupling. If you are observing significant dimer formation, consider a moderate dilution (e.g., from 0.5 M to 0.1 M).
Systematic Troubleshooting Guide
If you observe significant dimer formation (>10%) by LC-MS or NMR analysis, follow this systematic approach to optimize your reaction.
Caption: A logical workflow for troubleshooting dimer formation.
Data Summary: Impact of Reaction Parameters
The following table provides representative data illustrating how changing key parameters can significantly reduce dimer formation when coupling a generic 2-chloro-pyrimidine with 1-N-Boc-piperazine.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Product (%) | Dimer Formation (%) |
| 1 | Pd₂(dba)₃ (2%) | PPh₃ (4%) | NaOtBu (1.5) | Toluene | 110 | 45 | 35 |
| 2 | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.5) | Toluene | 110 | 75 | 15 |
| 3 | XPhos Pd G3 (2%) | - | NaOtBu (1.5) | Toluene | 110 | 80 | 12 |
| 4 | XPhos Pd G3 (2%) | - | K₃PO₄ (2.0) | Dioxane | 100 | 92 | <3 |
Data is illustrative and based on established principles of Buchwald-Hartwig amination.[3][11] Entry 1 shows a poor result with a non-ideal ligand and strong base. Switching to a bulky ligand (Entry 2) and then a modern precatalyst (Entry 3) improves the outcome. The optimal conditions in Entry 4, using a weaker base and slightly lower temperature, virtually eliminate the dimer byproduct.
Optimized Experimental Protocol
This protocol is a robust starting point for the coupling of 1-N-Boc-piperazine with a 2-halopyrimidine, designed to minimize dimer formation.
Materials:
-
2-halopyrimidine (1.0 equiv)
-
1-N-Boc-piperazine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 2-halopyrimidine, 1-N-Boc-piperazine, XPhos Pd G3, and finely ground K₃PO₄.
-
Expert Tip: Grinding the inorganic base before use increases its surface area and can significantly improve reaction rates and consistency.[3]
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous dioxane (or toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (the 2-halopyrimidine).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring (Self-Validation): After 2 hours, carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to check for the consumption of the starting material and the formation of the product versus the dimer. Continue heating and monitoring every 2-4 hours until the starting material is consumed or the product/dimer ratio no longer improves.[10] Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Saggioro, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]
-
Samec, J. S. M., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Harris, M. C., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]
-
Samec, J. S. M., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of two novel dinuclear palladium(I) complexes and studies of their catalytic activity in amination reactions. [Link]
-
ResearchGate. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
RSC Publishing. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
-
ChemRxiv. (2022). Insights into the active catalyst formation in palladium catalyzed coupling reaction from di-nuclear palladium acetate: A DFT study. [Link]
-
PubMed. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
University of Florence. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
-
Ghent University. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-N-Boc-4-Pyrimidin-2-yl-piperazine and Its Structural Analogs
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. The N-Boc-protected pyrimidinyl-piperazine scaffold is a cornerstone in the design of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the reactivity of 1-N-Boc-4-pyrimidin-2-yl-piperazine, contrasting it with its key structural isomers and heterocyclic analogs. Our objective is to furnish a scientifically grounded framework, supported by mechanistic insights and representative experimental data, to inform rational synthetic design.
Introduction: The Privileged Scaffold in Context
1-N-Boc-4-Pyrimidin-2-yl-piperazine is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates a piperazine ring, a common pharmacophore, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a pyrimidine ring. The Boc group serves as a crucial protecting group, rendering the N-1 nitrogen unreactive under many conditions and allowing for selective reactions at the N-4 nitrogen (after deprotection) or at the pyrimidine ring itself[1][2]. The reactivity of this compound is primarily centered around two key features: the nucleophilicity of the piperazine nitrogen (once deprotected) and the susceptibility of the pyrimidine ring to nucleophilic aromatic substitution (SNAr).
This guide will dissect the subtle yet significant differences in reactivity that arise from altering the point of attachment on the pyrimidine ring and by replacing the pyrimidine with other nitrogen-containing heterocycles such as pyrazine and pyridine.
Mechanistic Underpinnings of Reactivity
The predominant reaction pathway for the synthesis of these compounds and their subsequent functionalization is the nucleophilic aromatic substitution (SNAr). This reaction is contingent on the electrophilicity of the heterocyclic ring and the nucleophilicity of the attacking species.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across the ring, leading to preferential sites for nucleophilic attack. The stability of the intermediate Meisenheimer complex is a key determinant of the reaction's feasibility and regioselectivity[3]. For halopyrimidines, the general order of reactivity for the position of the leaving group is C4 > C2 > C5[4]. This is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C2 positions.
Caption: General mechanism of SNAr for the synthesis of pyrimidinyl-piperazines.
Comparative Reactivity Analysis
The reactivity of 1-N-Boc-4-pyrimidin-2-yl-piperazine can be benchmarked against several close analogs. The primary points of comparison are the position of the piperazine substituent on the pyrimidine ring and the nature of the heterocyclic aromatic ring itself.
Influence of Substitution Position on the Pyrimidine Ring
The regiochemistry of the piperazine attachment to the pyrimidine ring profoundly impacts the reactivity of the resulting molecule, particularly concerning further SNAr reactions on the pyrimidine ring (if other leaving groups are present) and the electronic properties of the piperazine nitrogens.
| Compound | Structure | Expected Relative Reactivity of Heterocycle to SNAr | Rationale |
| 1-N-Boc-4-(pyrimidin-2-yl)piperazine | ![]() | Moderate | The C2 position is electron-deficient, but generally less so than the C4 position. The proximity of the two nitrogen atoms influences the electron distribution. |
| 1-N-Boc-4-(pyrimidin-4-yl)piperazine | ![]() | High | The C4 position is the most electrophilic site on the pyrimidine ring, leading to a higher susceptibility to nucleophilic attack. |
| 1-N-Boc-4-(pyrimidin-5-yl)piperazine | ![]() | Low | The C5 position is the least electron-deficient and therefore the least reactive towards nucleophilic aromatic substitution. |
Note: The images are placeholders and would be replaced with actual chemical structures in a final document.
The higher reactivity of the 4-substituted pyrimidine is a well-established principle in heterocyclic chemistry, stemming from the more effective delocalization of the negative charge in the Meisenheimer intermediate by both nitrogen atoms[3].
Influence of the Heterocyclic Ring
Replacing the pyrimidine ring with other six-membered nitrogen-containing heterocycles introduces significant changes in the electronic landscape of the molecule, thereby altering its reactivity.
| Compound | Structure | Expected Relative Reactivity of Heterocycle to SNAr | Rationale |
| 1-N-Boc-4-(pyrimidin-2-yl)piperazine | ![]() | High | Pyrimidine is a highly electron-deficient heterocycle due to the presence of two nitrogen atoms, making it very susceptible to SNAr. |
| 1-N-Boc-4-(pyrazin-2-yl)piperazine | ![]() | High | Pyrazine, like pyrimidine, is a diazine and is also highly electron-deficient, leading to high reactivity in SNAr reactions. 2-Chloropyrimidine is roughly 100 times more reactive than chloropyrazine.[5] |
| 1-N-Boc-4-(pyridin-2-yl)piperazine | ![]() | Moderate | Pyridine is less electron-deficient than pyrimidine and pyrazine, resulting in a lower intrinsic reactivity towards SNAr. Often, more forcing conditions or the presence of additional electron-withdrawing groups are required for efficient substitution.[5] |
Note: The images are placeholders and would be replaced with actual chemical structures in a final document.
The nucleophilicity of the N-4 nitrogen of the piperazine ring (after Boc deprotection) is also influenced by the attached heterocycle. The electron-withdrawing nature of the pyrimidinyl and pyrazinyl groups will decrease the basicity and nucleophilicity of the distal piperazine nitrogen to a greater extent than the less electron-withdrawing pyridinyl group.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically validate the reactivity trends discussed, a standardized nucleophilic aromatic substitution reaction can be employed. This protocol is designed to be a self-validating system, where the reaction progress and yield directly reflect the reactivity of the heterocyclic substrate.
Objective: To compare the reactivity of 2-chloropyrimidine, 4-chloropyrimidine, 2-chloropyrazine, and 2-chloropyridine in an SNAr reaction with 1-N-Boc-piperazine.
Materials:
-
2-Chloropyrimidine
-
4-Chloropyrimidine
-
2-Chloropyrazine
-
2-Chloropyridine
-
1-N-Boc-piperazine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To four separate oven-dried reaction vials, each equipped with a magnetic stir bar, add 1-N-Boc-piperazine (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
To each vial, add one of the following chloroheterocycles (1.0 mmol, 1.0 equiv.): 2-chloropyrimidine (Vial 1), 4-chloropyrimidine (Vial 2), 2-chloropyrazine (Vial 3), or 2-chloropyridine (Vial 4).
-
To each vial, add anhydrous DMF (5 mL).
-
Seal the vials and place them in a pre-heated oil bath at 80 °C.
-
Stir the reactions and monitor their progress at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (or after a fixed time, e.g., 12 hours, for comparison), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel.
-
Determine the yield of each product and compare the reaction times to establish the relative reactivity.
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 1-N-Boc-4-Pyrimidin-2-yl-piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-N-Boc-4-Pyrimidin-2-yl-piperazine, a key building block in modern medicinal chemistry. By moving beyond a simple checklist and understanding the causality behind these safety protocols, you can foster a culture of proactive safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Based on data from closely related piperazine derivatives, 1-N-Boc-4-Pyrimidin-2-yl-piperazine should be handled as a compound that is potentially hazardous. The primary concerns are:
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Potential for Harm if Swallowed or Absorbed: Some substituted piperazines are harmful if ingested or absorbed through the skin.[2][3]
It is crucial to operate under the assumption that this compound presents these hazards and to implement the necessary protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 1-N-Boc-4-Pyrimidin-2-yl-piperazine.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to irritation or absorption of the compound. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects the eyes from splashes or airborne particles of the compound, which could cause serious irritation. |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect personal clothing and underlying skin from contamination. |
| Respiratory Protection | Required when handling the solid outside of a fume hood or if dust generation is likely. A NIOSH-approved N95 or P-type respirator is recommended. | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation. Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of any chemical. The following diagram and step-by-step guide outline the key stages for working with 1-N-Boc-4-Pyrimidin-2-yl-piperazine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate|2206737-05-3|MSDS [dcchemicals.com]
- 4. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






